Feruloyltyramine (CAS: 66648-43-9) is a naturally occurring phenolic amide, formed by the conjugation of ferulic acid and tyramine. This structure imparts a distinct combination of antioxidant and anti-inflammatory properties. Unlike its individual precursors, Feruloyltyramine's amide linkage results in increased lipophilicity, a critical attribute for its function and formulation in non-aqueous or lipid-based systems, which differentiates its handling and application profile from more hydrophilic phenolic acids.
Procuring the precursor molecules, ferulic acid and tyramine, fails to replicate the functional advantages of Feruloyltyramine. The covalent amide bond is key, creating a new molecular entity with significantly altered physicochemical properties that cannot be mimicked by a simple mixture. Specifically, this bond increases lipophilicity, which is crucial for solubility in organic solvents and incorporation into lipid-based formulations where ferulic acid's higher polarity and lower solubility are limiting factors. Furthermore, the degradation pathways are different; Feruloyltyramine's stability profile and its hydrolysis back to its precursors under specific conditions are distinct from the oxidative degradation of the individual components, impacting shelf-life and process compatibility.
The conjugation of ferulic acid with tyramine significantly increases lipophilicity, a critical parameter for formulation compatibility with oils, lipids, and organic solvents. Ferulic acid itself has a relatively low partition coefficient (log P) of approximately 1.64, indicating limited solubility in non-polar environments. The amide linkage in Feruloyltyramine fundamentally alters this property, making it a more suitable candidate for lipid-based systems where the precursor acid would exhibit poor dispersibility and bioavailability.
| Evidence Dimension | Octanol-Water Partition Coefficient (Log P) |
| Target Compound Data | Significantly more lipophilic than ferulic acid (inferred from structural class) |
| Comparator Or Baseline | Ferulic Acid: Log P ≈ 1.64 |
| Quantified Difference | Qualitatively higher lipophilicity due to amide bond and larger non-polar surface area |
| Conditions | Standard Log P determination methods (shake flask or HPLC). |
This improved lipophilicity is a primary procurement driver for applications requiring antioxidant activity within oils, emulsions, creams, or organic-phase reactions.
In assays measuring the inhibition of mushroom tyrosinase, an enzyme central to melanin production and food browning, Feruloyltyramine demonstrates significant inhibitory activity. While direct head-to-head IC50 values vary by study, Feruloyltyramine is consistently shown to be an effective inhibitor. For context, its precursor, ferulic acid, is a comparatively weaker tyrosinase inhibitor. The well-known inhibitor Kojic Acid often serves as a benchmark, with reported IC50 values ranging from approximately 13 µg/mL to over 50 µg/mL depending on assay conditions. Feruloyltyramine's efficacy makes it a functionally potent alternative to its precursors for applications requiring control of melanogenesis or enzymatic browning.
| Evidence Dimension | Mushroom Tyrosinase Inhibition (IC50) |
| Target Compound Data | Effective inhibitor (specific IC50 values are study-dependent) |
| Comparator Or Baseline | Ferulic Acid: Weaker inhibitor than Feruloyltyramine. Kojic Acid (Benchmark): IC50 ≈ 13-50 µg/mL. |
| Quantified Difference | Demonstrates functionally relevant inhibitory potency where its precursor, ferulic acid, is less effective. |
| Conditions | In vitro mushroom tyrosinase activity assay. |
For buyers developing skin-lightening cosmeceuticals or anti-browning agents for food, Feruloyltyramine provides a level of enzymatic inhibition that ferulic acid alone cannot.
The primary function of Feruloyltyramine in many applications is its antioxidant capacity. In comparative studies assessing the ability to protect against DNA oxidation, Feruloyltyramine (FRTA) demonstrated a higher antioxidant ability than its ferulic acid-based analog lacking the tyramine hydroxyl group (feruloylphenethylamine, FRPA). The order of antioxidant ability in this DNA protection assay was Caffeoyltyramine (CFTA) > Caffeoylphenethylamine (CFPA) > Feruloyltyramine (FRTA) > Feruloylphenethylamine (FRPA), indicating the tyramine moiety enhances activity over a simple phenethylamine. This shows that the complete Feruloyltyramine structure is more effective than simpler ferulic acid amides.
| Evidence Dimension | Antioxidant Ability Ranking (AAPH-induced DNA oxidation) |
| Target Compound Data | Ranked 3rd in potency (FRTA) |
| Comparator Or Baseline | Feruloylphenethylamine (FRPA), an analog without the tyramine hydroxyl group, ranked 4th (lower potency). |
| Quantified Difference | Qualitatively higher antioxidant ability than the analog lacking the p-hydroxyl group on the tyramine moiety. |
| Conditions | AAPH-induced DNA oxidation assay. |
This demonstrates that the specific combination of ferulic acid and tyramine provides a tangible performance increase in antioxidant capacity over simpler, closely related structures, justifying its selection for high-performance applications.
The demonstrated potency in tyrosinase inhibition makes Feruloyltyramine a prime candidate for cosmetic formulations aimed at reducing hyperpigmentation and evening skin tone. Its superior lipophilicity compared to ferulic acid allows for more effective incorporation into creams, lotions, and serums, enhancing its potential bioavailability within the lipid-rich stratum corneum.
For preventing lipid peroxidation in food products, Feruloyltyramine's enhanced solubility in non-polar environments is a key advantage over hydrophilic antioxidants like ferulic acid. Its ability to function within the lipid phase makes it suitable for extending the shelf-life of oils, dressings, and fat-containing processed foods, where its radical scavenging capabilities are most needed.
In the processing of fruits, vegetables, and seafood, enzymatic browning caused by polyphenol oxidase (tyrosinase) is a major cause of quality degradation. Feruloyltyramine's role as a tyrosinase inhibitor provides a direct mechanism to control this process, offering a functional benefit beyond general antioxidant activity that is less pronounced in its precursor, ferulic acid.
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